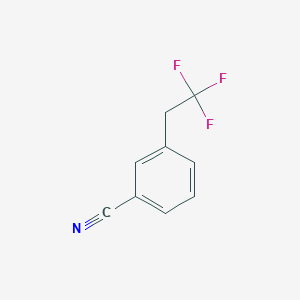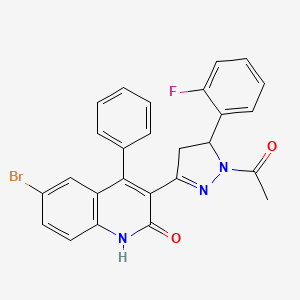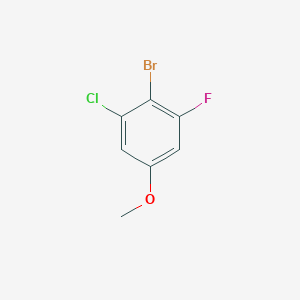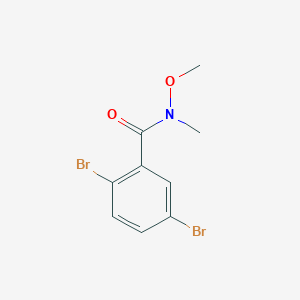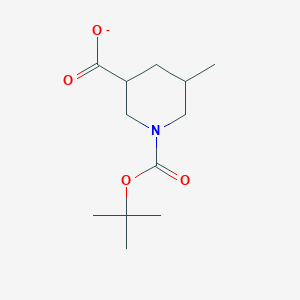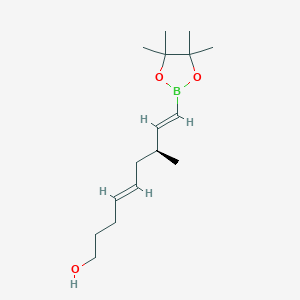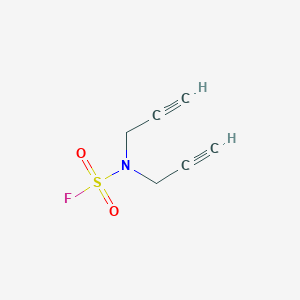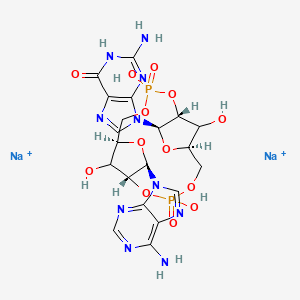
Adenylyl-(2'-->5')-2'-guanylicacid,cyclicnucleotide,disodiumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt is a cyclic nucleotide compound that plays a crucial role in various biological processes. It is a derivative of adenosine monophosphate and guanosine monophosphate, linked through a unique 2’,5’-phosphodiester bond. This compound is known for its involvement in cellular signaling pathways and regulatory mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt typically involves the enzymatic reaction of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) using specific cyclase enzymes. The reaction conditions often require a buffered aqueous solution with optimal pH and temperature to facilitate the enzymatic activity. The product is then purified using chromatographic techniques to obtain the desired cyclic nucleotide.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary cyclase enzymes, allowing for efficient conversion of ATP and GTP to the cyclic nucleotide. The fermentation broth is then subjected to downstream processing, including filtration, chromatography, and crystallization, to isolate and purify the compound.
化学反应分析
Types of Reactions
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate components in the presence of specific nucleases.
Phosphorylation: It can be phosphorylated to form higher-order oligomers.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using nucleases in a buffered solution.
Phosphorylation: Kinase enzymes in the presence of ATP.
Oxidation and Reduction: Chemical oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Adenosine monophosphate and guanosine monophosphate.
Phosphorylation: Higher-order cyclic nucleotides.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
科学研究应用
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic mechanisms.
Biology: Plays a role in cellular signaling pathways, including the regulation of gene expression and protein synthesis.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the development of biosensors and diagnostic assays.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases and phosphodiesterases. It modulates the activity of these enzymes, leading to changes in cellular signaling pathways. The cyclic structure allows it to act as a secondary messenger, transmitting signals from extracellular stimuli to intracellular responses.
相似化合物的比较
Similar Compounds
- Adenosine 3’,5’-cyclic monophosphate (cAMP)
- Guanosine 3’,5’-cyclic monophosphate (cGMP)
- 2’,5’-Oligoadenylate
Uniqueness
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt is unique due to its 2’,5’-phosphodiester linkage, which distinguishes it from the more common 3’,5’-cyclic nucleotides like cAMP and cGMP. This unique structure imparts distinct biochemical properties and regulatory functions, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C20H24N10Na2O13P2+2 |
|---|---|
分子量 |
720.4 g/mol |
IUPAC 名称 |
disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/t6-,7-,10?,11?,12-,13-,18-,19-;;/m1../s1 |
InChI 键 |
SCPBVQDKYSCDAE-RENITANYSA-N |
手性 SMILES |
C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
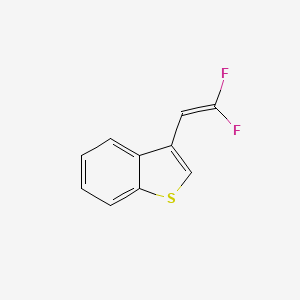
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
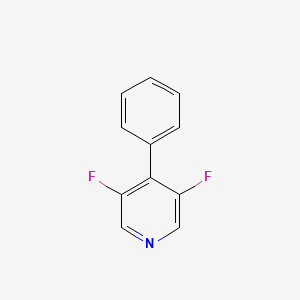
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
